

Spectroscopic and Synthetic Profile of Diethyl 2-bromo-2-methylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 2-bromo-2-methylmalonate*

Cat. No.: *B146579*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of **diethyl 2-bromo-2-methylmalonate** (CAS No. 29263-94-3), a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. Included are tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for structural elucidation.

Compound Overview

Diethyl 2-bromo-2-methylmalonate is a halogenated diester with the molecular formula C₈H₁₃BrO₄ and a molecular weight of 253.09 g/mol. [1][2] It typically presents as a clear, colorless to pale yellow liquid. [3] This compound serves as a valuable building block, particularly as an initiator in atom transfer radical polymerization (ATRP) and in the synthesis of more complex molecular architectures.

Physical Properties

Property	Value
Molecular Formula	C₈H₁₃BrO₄
Molecular Weight	253.09 g/mol [1]
Appearance	Clear colorless to pale yellow liquid [3]
Density	1.325 g/mL at 25 °C (lit.)

| Refractive Index | n₂₀/D 1.449 (lit.) |

Spectroscopic Data for Structural Elucidation

The structural confirmation of **diethyl 2-bromo-2-methylmalonate** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum exhibits three distinct signals corresponding to the ethyl and methyl protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.28	Quartet	4H	-O-CH ₂ -CH ₃
~2.08	Singlet	3H	Br-C-CH ₃
~1.30	Triplet	6H	-O-CH ₂ -CH ₃

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~166	C=O (Ester carbonyl)
~63	-O-CH ₂ -CH ₃
~55	-C-Br (Quaternary carbon)
~25	-C-CH ₃
~14	-O-CH ₂ -CH ₃

Solvent: CDCl₃. Data is predicted based on typical chemical shifts for similar functional groups and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the carbonyl groups of the esters and

the C-H bonds of the alkyl chains.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2985	Medium-Strong	C-H stretch (aliphatic)
~1745	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)
~650	Medium	C-Br stretch

Data is representative of typical values for α -bromo esters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

m/z (mass-to-charge ratio)	Proposed Fragment
253/255	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
208/210	[M - OCH ₂ CH ₃] ⁺
179	[M - Br] ⁺
134	[M - Br - OCH ₂ CH ₃] ⁺

Fragmentation pattern is predicted based on the analysis of similar malonate derivatives and common fragmentation pathways for esters and alkyl halides.

Experimental Protocols

Synthesis of Diethyl 2-bromo-2-methylmalonate

A plausible synthetic route involves the bromination of diethyl methylmalonate. This method is adapted from the established procedure for the bromination of diethyl malonate.[\[4\]](#)[\[5\]](#)

Materials:

- Diethyl methylmalonate
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Carbon tetrachloride (CCl₄) or another suitable inert solvent
- Radical initiator (e.g., AIBN) if using NBS, or a light source if using Br₂
- Sodium carbonate solution (5%)
- Anhydrous magnesium sulfate

Procedure:

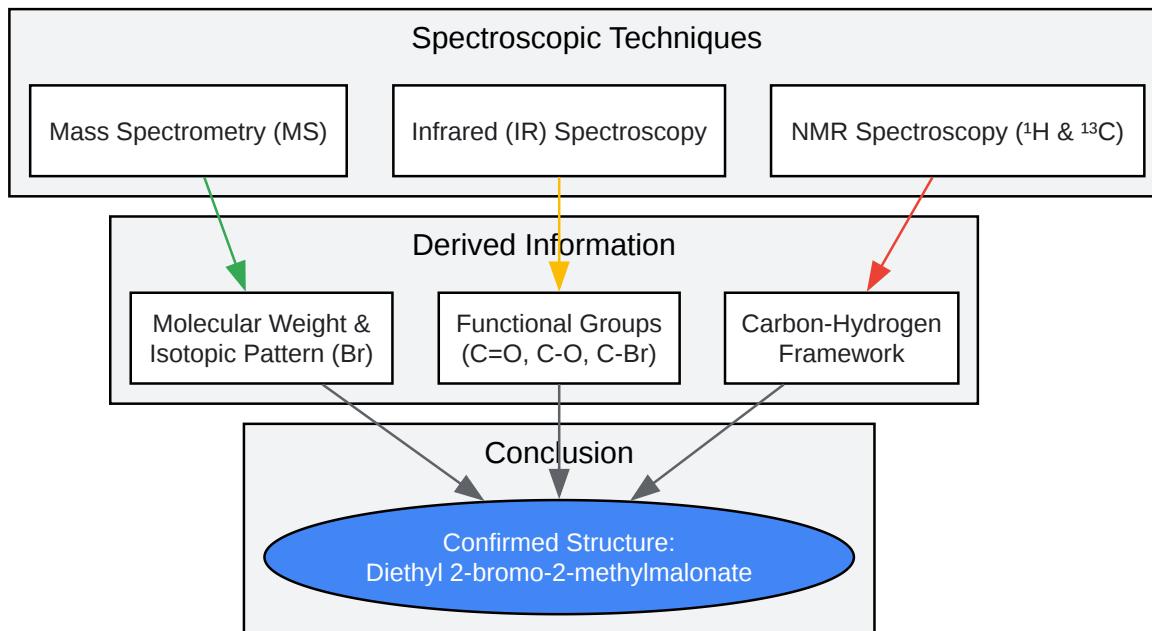
- In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve diethyl methylmalonate (1 mole equivalent) in CCl₄.
- If using bromine, add it dropwise to the solution at room temperature. The reaction can be initiated by exposure to a light source (e.g., a standard light bulb).[\[4\]](#)
- The reaction mixture is stirred and gently refluxed until the evolution of hydrogen bromide gas ceases (approximately 1-2 hours).[\[4\]](#)
- After cooling to room temperature, the mixture is washed sequentially with water and a 5% sodium carbonate solution to remove any unreacted bromine and HBr.[\[4\]](#)
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by vacuum distillation to yield pure **diethyl 2-bromo-2-methylmalonate**.

Spectroscopic Analysis

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a Bruker spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for protons.
- Samples are prepared by dissolving a small amount of the compound in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

IR Spectroscopy:


- IR spectra are obtained using an FTIR spectrometer, such as a Bruker Tensor 27, often employing an Attenuated Total Reflectance (ATR) accessory for neat liquid samples.[3]
- A background spectrum is recorded, followed by the spectrum of the sample. Data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry:

- Mass spectra can be acquired using a mass spectrometer with electron ionization (EI).
- The sample is introduced into the ion source, and the resulting fragments are analyzed by the mass detector.

Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques contribute to the structural determination of **diethyl 2-bromo-2-methylmalonate**.

[Click to download full resolution via product page](#)

Caption: Structural elucidation workflow for **diethyl 2-bromo-2-methylmalonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. L00575.14 [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Diethyl 2-bromo-2-methylmalonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146579#diethyl-2-bromo-2-methylmalonate-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com